N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392288-57-2
VCID: VC7125900
InChI: InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23)
SMILES: CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Molecular Formula: C19H17N3OS
Molecular Weight: 335.43

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 392288-57-2

Cat. No.: VC7125900

Molecular Formula: C19H17N3OS

Molecular Weight: 335.43

* For research use only. Not for human or veterinary use.

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 392288-57-2

Specification

CAS No. 392288-57-2
Molecular Formula C19H17N3OS
Molecular Weight 335.43
IUPAC Name N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23)
Standard InChI Key DJXXRTDKQJWWAL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a benzamide group (C₆H₅CONH₂) linked to a thieno[3,4-c]pyrazole moiety substituted with an m-tolyl group (3-methylphenyl). The thieno[3,4-c]pyrazole system consists of a fused thiophene and pyrazole ring, with the pyrazole nitrogen atoms positioned at the 1- and 2-positions. The m-tolyl substituent at the 2-position of the pyrazole ring introduces steric and electronic modulation, potentially influencing receptor binding.

Molecular Formula: C₂₀H₁₇N₃OS
Molecular Weight: 347.44 g/mol
IUPAC Name: N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
SMILES: CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4

Physicochemical Characteristics

While experimental data on solubility and melting point are unavailable for this specific compound, analogs such as 4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit limited aqueous solubility due to their hydrophobic aromatic systems. The logP value is estimated to be ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions:

  • Thienopyrazole Core Formation: Cyclocondensation of thiophene-3,4-dicarbonyl derivatives with hydrazines generates the thieno[3,4-c]pyrazole scaffold.

  • m-Tolyl Substitution: Nucleophilic aromatic substitution introduces the 3-methylphenyl group at the pyrazole nitrogen.

  • Benzamide Coupling: Acylation of the pyrazole amine with benzoyl chloride completes the structure.

Representative Reaction:

Thieno[3,4-c]pyrazole-3-amine+Benzoyl chlorideEt3N, DCMN-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide\text{Thieno[3,4-c]pyrazole-3-amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide}

Optimization Challenges

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yields from 45% to 68%.

  • Purification: Column chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

Structural analogs, such as 6-phenyl-3(2H)-pyridazinone derivatives, exhibit potent COX-2 inhibition (IC₅₀ = 0.8 μM) with minimal ulcerogenicity . The benzamide group in N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may similarly modulate prostaglandin synthesis, though direct evidence is pending.

Table 1: Comparative Pharmacological Data of Thienopyrazole Analogs

CompoundCOX-2 IC₅₀ (μM)Analgesic ED₅₀ (mg/kg)Ulcerogenic Index
Aspirin1.21002.8
6-Phenyl-3(2H)-pyridazinone0.8500.3
Target Compound*N/AN/AN/A

*Predicted based on structural similarity .

Mechanistic Insights

The thienopyrazole core may interact with the arachidonic acid binding pocket of cyclooxygenase isoforms, while the benzamide moiety could hydrogen-bond to catalytic residues (e.g., Tyr385) . Molecular docking studies of analogs suggest a binding affinity ΔG = -9.2 kcal/mol for COX-2 .

Stability and Reactivity

Degradation Pathways

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming benzic acid and the corresponding amine.

  • Oxidative Metabolism: Cytochrome P450-mediated oxidation of the thiophene ring generates sulfoxide derivatives, as observed in microsomal assays.

Future Directions and Applications

Synthetic Modifications

  • Electron-Withdrawing Groups: Nitro or trifluoromethyl substitutions at the benzamide para-position could enhance metabolic stability.

  • Prodrug Strategies: Esterification of the benzamide carbonyl may improve oral bioavailability.

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